Boc-D-leu-osu
Overview
Description
Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .
Synthesis Analysis
The synthesis of Boc-D-Leu-OSu involves a multi-step reaction with 4 steps :Molecular Structure Analysis
The molecular formula of Boc-D-Leu-OSu is C15H24N2O6 . The InChI code isInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1
. The molecular weight is 328.36 g/mol . Chemical Reactions Analysis
Boc-D-Leu-OSu is suitable for Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Boc-D-Leu-OSu has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .Scientific Research Applications
Synthesis of Peptide Gastrin Antagonists
- Scientific Field: Medicinal Chemistry
- Application Summary: Boc-D-Leu-OSu has been used in the synthesis of peptide gastrin antagonists . Gastrin is a hormone that stimulates the secretion of gastric acid by the stomach. Antagonists can inhibit this action, which can be beneficial in conditions where gastric acid secretion needs to be reduced.
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Synthesis of Gramicidin S Analogs
- Scientific Field: Biochemistry
- Application Summary: Boc-D-Leu-OSu has been used in the synthesis of analogs of the peptide antibiotic gramicidin S . Gramicidin S is a potent antibiotic against many bacteria and fungi. Creating analogs can help improve its properties or understand its mechanism of action.
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Chemoselective BOC Protection of Amines
- Scientific Field: Green Chemistry
- Application Summary: Boc-D-Leu-OSu has been used for the chemoselective BOC protection of amines . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application: The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes: The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide
- Scientific Field: Organic and Medicinal Chemistry
- Application Summary: Boc-D-Leu-OSu has been used for the chemoselective N-t-Boc protection of various aromatic and aliphatic amines under solvent-free conditions . The N-t-Boc protection of amines was easily achieved under ambient conditions affording high yields (84–95%) in very short reaction times (5 min–2 h) .
- Methods of Application: The process uses sulfonated reduced graphene oxide (SrGO) as a metal-free and reusable solid acid catalyst . The SrGO catalyst was characterized by Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), energy dispersive spectroscopy (EDS) and transmission electron microscopy (TEM) .
- Results or Outcomes: The catalyst could be easily recovered and was reused up to seven consecutive catalytic cycles without any substantial loss in its activity .
Synthesis of DNA-Peptide Conjugates
- Scientific Field: Biochemistry
- Application Summary: Boc-D-Leu-OSu has been used in the synthesis of DNA-peptide conjugates . These conjugates have applications in drug delivery, diagnostics, and therapeutics .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Synthesis of Biologically Active Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: Boc-D-Leu-OSu has been used in the synthesis of a broad range of biologically active molecules . This includes the protection of the amine functionality, which is important in their synthetic applications .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGJQZMGGGTSS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-leu-osu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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